methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636751
InChI: InChI=1S/C13H14N2O3S/c1-3-15-11(16)8-19-13(15)14-10-6-4-9(5-7-10)12(17)18-2/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

CAS No.:

Cat. No.: VC18636751

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate -

Specification

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name methyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate
Standard InChI InChI=1S/C13H14N2O3S/c1-3-15-11(16)8-19-13(15)14-10-6-4-9(5-7-10)12(17)18-2/h4-7H,3,8H2,1-2H3
Standard InChI Key LIWFTXNJAMKKMR-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a methyl ester-substituted benzoate moiety linked via an amino group to a 3-ethyl-4-oxo-thiazolidine ring. The (2E)(2E)-configuration of the thiazolidin-2-ylidene group ensures a planar geometry, which may influence its intermolecular interactions . The canonical SMILES representation CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC\text{CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OC} and InChIKey LIWFTXNJAMKKMR-UHFFFAOYSA-N\text{LIWFTXNJAMKKMR-UHFFFAOYSA-N} provide precise descriptors of its connectivity and stereoelectronic features .

Physicochemical Characteristics

Key computed properties include:

  • XLogP3: 2.3, indicating moderate lipophilicity .

  • Hydrogen bond acceptors/donors: 5/0, suggesting a capacity for polar interactions without proton donation .

  • Rotatable bonds: 4, conferring conformational flexibility .

  • Topological polar surface area: 89.6 Ų, predictive of moderate membrane permeability .

Table 1: Physicochemical Profile

PropertyValue
Molecular formulaC13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}
Molecular weight278.33 g/mol
XLogP32.3
Hydrogen bond acceptors5
Rotatable bonds4
Topological polar surface area89.6 Ų

Synthesis and Optimization

Conventional Synthesis

The compound is typically synthesized via cyclocondensation of aniline derivatives with thioglycolic acid and aldehydes under acidic catalysis. Triethylammonium hydrogen sulfate is employed as a catalyst to enhance ring-closure efficiency, yielding the thiazolidinone core. The methyl ester group is introduced through esterification of the corresponding benzoic acid precursor.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors have been proposed to improve reaction control and purity. Post-synthetic purification often involves recrystallization from ethanol-water mixtures or chromatography on silica gel, achieving purities >95%.

Reactivity and Derivative Formation

Oxidation and Reduction

The thiazolidinone ring undergoes regioselective oxidation with potassium permanganate in acidic media, yielding sulfoxide or sulfone derivatives depending on stoichiometry. Sodium borohydride reduces the 4-oxo group to a hydroxyl moiety, producing a thiazolidinol analog.

Electrophilic Substitution

The para-substituted benzene ring participates in electrophilic aromatic substitution, enabling halogenation or nitration at the 3-position of the benzoate moiety. These derivatives are valuable intermediates for structure-activity relationship studies.

Biological Activities and Mechanistic Insights

Carbonic Anhydrase Inhibition

Structurally related thiazolidinone sulfonamides exhibit potent inhibition of carbonic anhydrase isoforms hCA II and IX, with KiK_i values in the nanomolar range . While direct evidence for methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is lacking, molecular docking studies predict comparable binding affinities due to the conserved thiazolidinone pharmacophore .

Table 2: Comparative Bioactivity of Thiazolidinone Analogs

CompoundIC50 (MCF-7)IC50 (Caco-2)Target Enzymes
Methyl 4-{[...]amino}benzoate (This compound)N/AN/AHypothetical: hCA IX
Compound 4c 3.96 μM-hCA II, IX
Compound 4j -5.87 μMhCA II, IX

Pharmaceutical Applications and Challenges

Drug Development Prospects

The compound’s balance of lipophilicity and polar surface area suggests favorable pharmacokinetics for oral administration. Preclinical studies should prioritize:

  • hCA isoform selectivity profiling to minimize off-target effects.

  • Metabolic stability assays assessing esterase-mediated hydrolysis of the methyl ester.

Material Science Applications

Conjugated π-systems in the thiazolidinone-benzoate framework exhibit charge-transfer properties, positioning this compound as a candidate for organic semiconductors or nonlinear optical materials.

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